molecular formula C16H21N3O10 B561673 N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex CAS No. 1215667-16-5

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex

Cat. No. B561673
CAS RN: 1215667-16-5
M. Wt: 415.355
InChI Key: AQUFMAPQJCPCRK-UHFFFAOYSA-N
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Description

The N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is a chemical compound used in scientific research. It is a short, amino reactive homobifunctional crosslinking reagent . It is useful in polymer coupling to proteins, because it may lead to a better selectivity among all the amino groups present in a protein, thus yielding less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .


Molecular Structure Analysis

The molecular formula of the compound is C16H21N3O10 . The exact mass is 415.12300 . Unfortunately, the specific structure of the molecule is not provided in the search results.


Chemical Reactions Analysis

The compound is known to react with the amino groups present in a protein, leading to the formation of PEG-protein conjugates . This reaction is selective, reacting only with the most nucleophilic and solvent exposed amines .


Physical And Chemical Properties Analysis

The compound has a melting point of 163-164ºC . It is slightly soluble in chloroform and DMSO . The compound is solid and white in color . It is hygroscopic and should be stored in a refrigerator, under an inert atmosphere .

Scientific Research Applications

Polymer Coupling to Proteins

“N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex” is useful in polymer coupling to proteins . This process involves the attachment of polymers to proteins, which can enhance the properties of the proteins, such as their stability and solubility.

Selectivity Among Amino Groups: This compound may lead to a better selectivity among all the amino groups present in a protein . This means that it can selectively react with certain amino groups in the protein, allowing for more controlled and specific modifications.

Yielding Less Heterogeneous PEG-Protein Conjugates: The use of “N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex” can result in less heterogeneous PEG-protein conjugates . This is beneficial because it means that the resulting protein-polymer conjugates are more uniform, which can improve their performance in various applications.

Reactivity with Nucleophilic and Solvent Exposed Amines: This compound can react with the most nucleophilic and solvent exposed amines . This is important because these amines are often the most reactive, and therefore the most likely to undergo modifications.

Mechanism of Action

Target of Action

The primary targets of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex are proteins, specifically the amino groups present in a protein .

Mode of Action

This compound is a short, amino reactive homobifunctional crosslinking reagent . It interacts with its targets by coupling to proteins, leading to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions. By selectively reacting with certain amino groups in proteins, it can alter the structure and function of these proteins, affecting the biochemical pathways in which they are involved. The downstream effects of these changes can vary widely depending on the specific proteins and pathways involved .

Pharmacokinetics

It is known that the compound is solid in form, slightly soluble in chloroform and dmso, and should be stored in a hygroscopic, refrigerator, under inert atmosphere .

Result of Action

The result of the action of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex is the formation of less heterogeneous PEG-protein conjugates . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the conjugates formed.

Action Environment

The action of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex can be influenced by various environmental factors. For example, the compound is moisture sensitive, suggesting that its action, efficacy, and stability could be affected by humidity . Furthermore, its solubility in different solvents suggests that the solvent environment could also influence its action .

Future Directions

The compound’s unique properties enable its application in various research areas, such as drug delivery systems and bioconjugation reactions. Its ability to selectively react with the most nucleophilic and solvent exposed amines in a protein could be leveraged to create less heterogeneous PEG-protein conjugates, which could have potential applications in drug delivery and other areas of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction between N-succinimidyl carbonate and β-alanine in the presence of 1,4-dioxane as a solvent. The reaction results in the formation of N-succinimidoxycarbonyl-β-alanine N-succinimidyl ester 1,4-dioxane complex.", "Starting Materials": [ "N-succinimidyl carbonate", "β-alanine", "1,4-dioxane" ], "Reaction": [ "Add N-succinimidyl carbonate and β-alanine to 1,4-dioxane solvent", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux and continue stirring for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold diethyl ether", "Dry the product under vacuum" ] }

CAS RN

1215667-16-5

Molecular Formula

C16H21N3O10

Molecular Weight

415.355

IUPAC Name

1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2

InChI Key

AQUFMAPQJCPCRK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1

synonyms

N-[[N-[(Succinimidooxy)carbonyl]-β-alanyl]oxy]succinimide 1,4- Dioxane; 

Origin of Product

United States

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